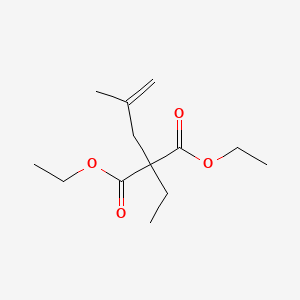
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate is an organic compound with the molecular formula C13H22O4 It is characterized by its ester functional groups and a unique structure that includes a 2-methylprop-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate typically involves esterification reactions. One common method is the reaction of diethyl malonate with 2-methylprop-2-en-1-yl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
Oxidation: Diethyl malonate derivatives.
Reduction: Diethyl ethyl(2-methylprop-2-en-1-yl)propanediol.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials due to its ester functionality.
Mechanism of Action
The mechanism of action of diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate involves its reactivity with various nucleophiles and electrophiles. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the 2-methylprop-2-en-1-yl moiety.
Diethyl 2-methylmalonate: Contains a methyl group on the malonate backbone, offering different steric and electronic properties.
Diethyl 2-propenylmalonate: Similar structure but with a propenyl group instead of the 2-methylprop-2-en-1-yl moiety.
Uniqueness
Diethyl ethyl(2-methylprop-2-en-1-yl)propanedioate is unique due to its specific structural features, which impart distinct reactivity and potential applications compared to its analogs. The presence of the 2-methylprop-2-en-1-yl group provides additional sites for chemical modification and functionalization, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
56640-39-2 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
diethyl 2-ethyl-2-(2-methylprop-2-enyl)propanedioate |
InChI |
InChI=1S/C13H22O4/c1-6-13(9-10(4)5,11(14)16-7-2)12(15)17-8-3/h4,6-9H2,1-3,5H3 |
InChI Key |
NSFDDFXMHIQMNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=C)C)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















